molecular formula C10H14ClN B169134 1-(3-Chlorophenyl)-2-methylpropan-2-amine CAS No. 103273-65-0

1-(3-Chlorophenyl)-2-methylpropan-2-amine

Cat. No.: B169134
CAS No.: 103273-65-0
M. Wt: 183.68 g/mol
InChI Key: GJVWUURQKKBCFN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methylpropan-2-amine is a synthetic compound belonging to the class of substituted amphetamines This compound is characterized by the presence of a chlorine atom at the meta position of the phenyl ring, which significantly influences its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine typically involves the alkylation of 3-chlorophenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process can be summarized as follows:

    Starting Materials: 3-chlorophenylacetone and methylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the amine.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-chlorophenylacetone or 3-chlorobenzoic acid.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features and psychoactive properties.

    Metaphedrone (3-MMC): Another cathinone derivative with comparable stimulant effects.

    Clephedrone (4-CMC): A related compound with a chlorine atom at the para position of the phenyl ring.

Uniqueness: 1-(3-Chlorophenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the meta position distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWUURQKKBCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276182
Record name 1-(3-chlorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103273-65-0
Record name 1-(3-chlorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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